4-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-1-piperazinecarbothioamide, also known as benzylpiperazine-2-carbothioamide (BZPCT), is a synthetic compound that belongs to the class of piperazine derivatives. BZPCT has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of BZPCT is not fully understood, but it is believed to involve the modulation of the activity of dopamine and serotonin receptors. BZPCT has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are involved in the regulation of mood, motivation, and reward. BZPCT has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
BZPCT has been shown to produce various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anxiogenic-like effects. BZPCT has also been shown to produce rewarding effects, which may contribute to its potential for abuse.
Advantages and Limitations for Lab Experiments
BZPCT has several advantages for lab experiments, including its high purity, good yields, and well-established synthesis method. However, BZPCT also has several limitations, including its potential for abuse, which may require special handling and storage procedures.
Future Directions
There are several future directions for the study of BZPCT, including the development of new drugs targeting various diseases, the optimization of its pharmacological properties, and the investigation of its potential for abuse. In addition, more research is needed to fully understand the mechanism of action of BZPCT and its effects on the brain and behavior.
Synthesis Methods
The synthesis of BZPCT involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethylpiperazine to yield BZPCT. The synthesis of BZPCT has been optimized to yield high purity and good yields.
Scientific Research Applications
BZPCT has been investigated for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BZPCT has been studied for its ability to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. In pharmacology, BZPCT has been investigated for its potential as a lead compound for the development of new drugs targeting various diseases, such as cancer, diabetes, and inflammation. In medicinal chemistry, BZPCT has been studied for its structure-activity relationship (SAR) to design new compounds with improved pharmacological properties.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-16-15(21)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)20-11-19-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGDHPOWIYYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790077 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.